molecular formula C18H24ClNO2 B3121964 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride CAS No. 2980-07-6

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride

Numéro de catalogue: B3121964
Numéro CAS: 2980-07-6
Poids moléculaire: 321.8 g/mol
Clé InChI: LPBUFJADIIVMBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride is a phenethylamine derivative characterized by:

  • 3,4-Dimethoxy substitutions on the benzene ring, which influence electronic properties and receptor interactions.
  • An alpha-methyl group on the ethylamine side chain, enhancing metabolic stability.
  • A phenylmethyl (benzyl) group attached to the nitrogen atom, contributing to lipophilicity and binding affinity.
  • A monohydrochloride salt formulation, improving water solubility compared to the free base.

Propriétés

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3;/h4-10,12,14,19H,11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUFJADIIVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713920
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-07-6
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6WD3ZK5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride typically involves several steps:

    Formation of the Benzeneethanamine Core: The initial step involves the formation of the benzeneethanamine core through a Friedel-Crafts alkylation reaction. This reaction uses benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at the 3 and 4 positions of the benzene ring. This can be achieved through a methylation reaction using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.

    Alpha-Methylation: The alpha-methyl group is introduced through an alkylation reaction using a suitable alkylating agent.

    Formation of the Phenylmethyl Group: The phenylmethyl group is introduced through a reductive amination reaction, where the benzeneethanamine core is reacted with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: Finally, the free base of the compound is converted to its monohydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like phosphorus tribromide or nucleophiles like ammonia.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Applications De Recherche Scientifique

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Selected Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents (Ring) N-Substituent Alpha-Substituent Therapeutic/Research Use
Target Compound* C₁₈H₂₃NO₂·HCl ~322.8 3,4-dimethoxy Phenylmethyl Methyl Hypothetical CNS agent
Benzphetamine hydrochloride 5411-22-3 C₁₇H₂₁N·HCl 275.8 None Phenylmethyl Methyl Antiobesity (sympathomimetic)
3,4-Dimethoxy-N-(phenylmethyl)-benzeneethanamine HCl 1472-54-4 C₁₇H₂₁NO₂·HCl 307.8 3,4-dimethoxy Phenylmethyl None Unspecified research
3,4-Dimethoxy-N-methyl-benzeneethanamine HCl 13078-76-7 C₁₁H₁₇NO₂·HCl ~235.7 3,4-dimethoxy Methyl None Unspecified research
25I-NBOMe-d3 hydrochloride 2375621-19-3 C₁₉H₂₃D₃INO₃·HCl ~483.3 2,5-dimethoxy, 4-iodo (2-methoxy-d₃-phenyl)methyl None Serotonergic research compound
25T7-NBOMe hydrochloride C₂₀H₂₆ClNO₃S·HCl ~420.3 2,5-dimethoxy, 4-propylthio (2-methoxyphenyl)methyl None Research compound (5-HT₂A affinity)

*Target compound data is extrapolated from structural analogs due to lack of direct evidence.

Pharmacological and Physicochemical Insights

A. Benzphetamine Hydrochloride

  • Key Differences : Lacks ring substituents but shares the N-benzyl and alpha-methyl groups.
  • Impact : The absence of methoxy groups reduces polarity, enhancing blood-brain barrier penetration, which aligns with its antiobesity use via CNS-mediated appetite suppression .

B. 3,4-Dimethoxy-N-(phenylmethyl)-benzeneethanamine HCl

  • Key Differences : Shares the N-benzyl and 3,4-dimethoxy groups but lacks the alpha-methyl.
  • Impact : The missing alpha-methyl may shorten metabolic half-life compared to the target compound .

C. 25I-NBOMe-d3 Hydrochloride

  • Key Differences : 2,5-dimethoxy and 4-iodo substitutions vs. 3,4-dimethoxy in the target compound.
  • Impact : 2,5-substitutions are associated with potent 5-HT₂A receptor agonism, suggesting the target’s 3,4-substitutions might alter receptor selectivity .

D. 3,4-Dimethoxy-N-methyl-benzeneethanamine HCl

  • Key Differences : Smaller N-methyl group instead of N-benzyl.
  • Impact : Reduced lipophilicity and receptor affinity due to the absence of the benzyl group .

Solubility and Stability

  • All compounds are hydrochloride salts, enhancing water solubility. Benzphetamine HCl is stable for ≥5 years at -20°C ; similar storage conditions are inferred for the target compound.
  • The target’s 3,4-dimethoxy groups increase polarity compared to Benzphetamine but reduce it relative to 25I-NBOMe-d3 (which has an iodine atom) .

Activité Biologique

3,4-Dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine monohydrochloride is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes methoxy substituents on the benzene ring and an α-methyl group, which contribute to its unique properties and biological interactions.

  • Molecular Formula : C18H24ClNO2
  • Molecular Weight : 321.85 g/mol
  • CAS Number : 2980-07-6

The monohydrochloride form enhances the compound's solubility and stability, making it more viable for various applications in research and industry .

The biological activity of 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine monohydrochloride is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at specific receptors, influencing various signaling pathways within cells. This modulation can lead to significant biological effects, including:

  • Neurotransmitter Modulation : The compound may affect dopamine and serotonin pathways, which are crucial in mood regulation and neurological function.
  • Enzyme Interaction : It has been shown to interact with certain enzymes, potentially influencing metabolic processes.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound, particularly in relation to neurological disorders. For instance:

  • Antidepressant Effects : Research indicates that compounds similar in structure may exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
  • Cytotoxicity Against Cancer Cells : Some derivatives have shown promising cytotoxic activity against colorectal cancer cells by inhibiting c-Myc, a proto-oncogene critical for cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,4-Dimethoxy-α-methyl-benzeneethanamineLacks phenylmethyl groupReduced receptor interaction
3,4-Dimethoxy-N-(phenylmethyl)-benzeneethanamineLacks α-methyl groupAltered pharmacokinetics
3,4-Dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine (free base)No hydrochloride saltLess soluble in water

The presence of both the α-methyl and phenylmethyl groups in the hydrochloride form enhances its biological properties compared to its analogs .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant effects.

Case Study 2: Cancer Therapeutics

Another study focused on the cytotoxic effects of related compounds on colorectal cancer cell lines (HT29 and HCT15). The lead compound demonstrated an IC50 value of approximately 0.32 μM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis and inhibited cell proliferation through downregulation of c-Myc expression .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key proton environments (e.g., dimethoxy groups at δ 3.7–3.9 ppm, benzylic methylene at δ 4.2–4.5 ppm) and coupling patterns confirm substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm, referencing retention times against standards .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 305.8 (free base) and 341.3 (monohydrochloride) .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions impact yield?

  • Methodological Answer :

  • Reductive Amination : React 3,4-dimethoxyphenylacetone with benzylamine in methanol, followed by sodium cyanoborohydride (NaBH3CN) at pH 5. Yields (~60–75%) depend on stoichiometry (1:1.2 ketone:amine) and purification via recrystallization (ethanol/ethyl acetate) .
  • Alternative Routes : Use of lithium aluminum hydride (LiAlH4) for ketone reduction may introduce side products (e.g., over-reduction), requiring rigorous TLC monitoring .

Q. How should researchers handle hygroscopicity and stability during storage?

  • Methodological Answer :

  • Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the hydrochloride salt. Desiccants (silica gel) mitigate moisture absorption .
  • Stability tests (accelerated aging at 40°C/75% RH for 4 weeks) show <5% degradation when protected from light .

Advanced Research Questions

Q. How can stereochemical inconsistencies in pharmacological data be addressed?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) to isolate enantiomers. Verify absolute configuration via X-ray crystallography (if crystals form) or electronic circular dichroism (ECD) .
  • Receptor Binding Assays : Compare enantiomers in competitive binding assays (e.g., serotonin receptors) to identify stereospecific activity. Contradictory affinities may arise from racemization during sample prep; stabilize with acidic buffers (pH 4.5) .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Methodological Answer :

  • Solvent Optimization : Replace methanol with THF/water (4:1) to enhance solubility of intermediates. Microwave-assisted synthesis (80°C, 30 min) reduces reaction time by 50% .
  • In-line Purification : Employ flash chromatography (silica gel, gradient elution from 5–20% methanol in DCM) post-reduction to remove unreacted ketone and byproducts .

Q. How do structural analogs (e.g., N-benzyl vs. N-alkyl substitutions) affect physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : LogP values increase with longer alkyl chains (e.g., N-butyl analogs: LogP = 2.8 vs. N-benzyl: LogP = 2.1), measured via shake-flask method .
  • Solubility : N-Benzyl derivatives show lower aqueous solubility (<1 mg/mL at pH 7.4) compared to N-methyl analogs; use co-solvents (10% DMSO) for in vitro assays .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (143–146°C vs. 150–152°C)?

  • Methodological Answer :

  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) may produce different crystalline forms. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions .
  • Impurity Interference : Residual solvents (e.g., methanol) lower observed melting points; use Karl Fischer titration to confirm moisture content (<0.1%) .

Experimental Design Considerations

Q. What controls are critical for in vitro toxicity assays?

  • Methodological Answer :

  • Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent-induced cytotoxicity.
  • Positive Controls : Use staurosporine (1 µM) for apoptosis induction in cell lines (e.g., HEK293).
  • Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.